Cadmium phosphate

Description

Properties

IUPAC Name |

cadmium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGIRRZWCDKDMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

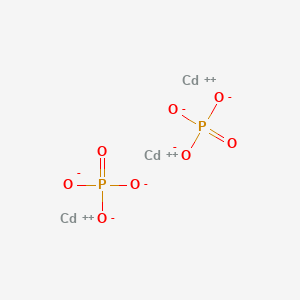

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3(PO4)2, Cd3O8P2 | |

| Record name | cadmium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889611 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-17-3, 13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricadmium bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Product of Cadmium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of cadmium phosphate (B84403), a critical parameter in fields ranging from environmental science and toxicology to materials science and pharmaceutical development. Understanding the solubility of this sparingly soluble salt is essential for predicting its behavior in aqueous environments, including its potential for precipitation, dissolution, and interaction with biological systems. This document details the established Ksp values, outlines comprehensive experimental protocols for its determination, and presents logical workflows for these methodologies.

Core Concepts: The Solubility Product Constant (Ksp)

The solubility product constant, Ksp, represents the equilibrium constant for the dissolution of a solid substance into an aqueous solution. For a generic sparingly soluble salt, MmAn, the dissolution equilibrium and its corresponding Ksp expression are given by:

MmAn(s) ⇌ mMn+(aq) + nAm-(aq)

Ksp = [Mn+]^m [Am-]^n

A smaller Ksp value indicates lower solubility of the compound in water. It is a crucial parameter for predicting precipitation reactions, which are fundamental to many chemical and biological processes.[1]

Quantitative Data: Solubility Product of Cadmium Phosphate

Several forms of this compound have been reported, each with a distinct solubility product. The most commonly cited forms are tricadmium (B15196845) diphosphate, Cd₃(PO₄)₂, and a hydrated acidic phosphate, Cd₅H₂(PO₄)₄·4H₂O. The thermodynamic conditions, particularly temperature and pH, significantly influence the Ksp value.

| Chemical Formula | Temperature (°C) | Ksp Expression | Ksp Value | pKsp | Reference(s) |

| Cd₃(PO₄)₂ | 25 | [Cd²⁺]³[PO₄³⁻]² | 2.53 x 10⁻³³ | 32.6 | [2][3] |

| Cd₅H₂(PO₄)₄·4H₂O | 37 | a(Cd²⁺)⁵a(HPO₄²⁻)⁴/a(H⁺)² | 7.94 x 10⁻³² | 30.9 ± 0.3 |

Note: 'a' denotes the activity of the respective ions.

The solubility of this compound is also highly dependent on pH. In acidic conditions, the phosphate ion (PO₄³⁻) protonates to form HPO₄²⁻ and H₂PO₄⁻, increasing the overall solubility of the this compound salt. At low pH values, the soluble complex CdH₂PO₄⁺ can be the dominant species, while at higher pH, precipitation of forms like CdHPO₄ is more likely to occur.[4]

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble salt like this compound requires the precise measurement of the concentration of its constituent ions in a saturated solution at equilibrium. Several robust analytical techniques can be employed for this purpose.

General Protocol for Preparing a Saturated Solution

-

Precipitation: Prepare a precipitate of this compound by mixing equimolar solutions of a soluble cadmium salt (e.g., cadmium nitrate, Cd(NO₃)₂) and a soluble phosphate salt (e.g., trisodium (B8492382) phosphate, Na₃PO₄).

-

Equilibration: Add the this compound precipitate to deionized water in a sealed container. The solution should be stirred or agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and its dissolved ions is reached. The presence of undissolved solid is crucial for maintaining saturation.

-

Separation: Separate the solid phase from the supernatant by filtration or centrifugation. The clear supernatant is the saturated solution that will be used for analysis.

Spectrophotometric Determination

This method relies on measuring the absorbance of a colored species whose concentration is related to one of the ions in the saturated solution. Since cadmium and phosphate ions are colorless, a complexing agent that forms a colored complex with cadmium can be used.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known cadmium concentrations.

-

To each standard, add a suitable chromogenic reagent (e.g., 5,7-dibromo-8-hydroxyquinoline) and a buffer to maintain the optimal pH for color development.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Plot a graph of absorbance versus cadmium concentration to generate a Beer-Lambert law calibration curve.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the clear supernatant (saturated this compound solution).

-

Add the same chromogenic reagent and buffer as used for the calibration curve.

-

Measure the absorbance of the sample solution at λmax.

-

-

Calculation of Ksp:

-

Use the calibration curve to determine the concentration of cadmium ions ([Cd²⁺]) in the saturated solution.

-

From the stoichiometry of the dissolution of Cd₃(PO₄)₂, the concentration of phosphate ions ([PO₄³⁻]) can be calculated as (2/3) * [Cd²⁺].

-

Calculate the Ksp using the expression: Ksp = [Cd²⁺]³[PO₄³⁻]².

-

Conductometric Titration

This technique involves monitoring the change in electrical conductivity of a solution during a titration. It is particularly useful for precipitation reactions.

Methodology:

-

Titration Setup:

-

Place a known volume of a standard solution of a soluble cadmium salt in a beaker.

-

Immerse a conductivity probe into the solution, connected to a conductivity meter.

-

-

Titration:

-

Titrate the cadmium solution with a standard solution of a soluble phosphate salt, adding the titrant in small, known increments.

-

After each addition, stir the solution and record the conductivity.

-

-

Data Analysis:

-

Plot a graph of conductivity versus the volume of titrant added. The graph will consist of two lines with different slopes.

-

The point of intersection of these two lines represents the equivalence point of the precipitation reaction, from which the initial concentration of the cadmium solution can be precisely determined.

-

-

Ksp Determination from a Saturated Solution:

-

Alternatively, the conductivity of the saturated this compound solution can be measured directly.

-

The conductivity of the pure solvent is subtracted from the conductivity of the saturated solution to obtain the conductivity due to the dissolved ions.

-

Using the limiting ionic conductivities of Cd²⁺ and PO₄³⁻, the molar concentration of the dissolved salt can be calculated, and subsequently, the Ksp.[2]

-

Potentiometric Titration using an Ion-Selective Electrode (ISE)

A cadmium ion-selective electrode (ISE) can be used to directly measure the concentration (or more accurately, the activity) of Cd²⁺ ions in the saturated solution.

Methodology:

-

ISE Calibration:

-

Prepare a series of standard solutions of known cadmium concentrations.

-

Add an ionic strength adjuster (ISA) to each standard to maintain a constant ionic strength.

-

Immerse the cadmium ISE and a reference electrode in each standard solution and record the potential (in mV).

-

Plot a graph of the measured potential versus the logarithm of the cadmium concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the clear supernatant (saturated this compound solution).

-

Add the same ISA as used for the calibration standards.

-

Immerse the cadmium ISE and reference electrode in the sample and record the potential.

-

-

Calculation of Ksp:

-

Use the calibration curve to determine the concentration of cadmium ions ([Cd²⁺]) in the saturated solution.

-

Calculate the phosphate ion concentration ([PO₄³⁻]) based on the stoichiometry of dissolution.

-

Calculate the Ksp using the appropriate expression.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the solubility product constant of this compound.

Caption: General workflow for Ksp determination of this compound.

Caption: Workflow for spectrophotometric determination of Ksp.

Caption: Workflow for potentiometric (ISE) determination of Ksp.

References

- 1. Potentiometric determination of orthophosphates, metaphosphates, and polyphosphates | Metrohm [metrohm.com]

- 2. phavi.umcs.pl [phavi.umcs.pl]

- 3. sentek.co.uk [sentek.co.uk]

- 4. scribd.com [scribd.com]

- 5. A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Decomposition of Cadmium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium phosphate (B84403), with a primary focus on tricadmium (B15196845) diphosphate (B83284) (Cd₃(PO₄)₂). Due to limited direct experimental data on the thermal decomposition of pure tricadmium diphosphate, this document synthesizes information from analogous compounds and established principles of thermal analysis to present a scientifically grounded projection of its behavior at elevated temperatures. This guide includes predicted decomposition pathways, tabulated thermal data, detailed experimental protocols for characterization, and visualizations of the decomposition process and analytical workflows.

Introduction

Cadmium phosphate compounds are of interest in various scientific and industrial fields, including pigments, phosphors, and as precursors for other cadmium-containing materials. Understanding their thermal stability and decomposition pathways is critical for their synthesis, processing, and potential applications, particularly where high temperatures are involved. This guide focuses on the thermal behavior of tricadmium diphosphate (Cd₃(PO₄)₂), the most common form of this compound.

Tricadmium diphosphate is known for its high thermal stability, with a melting point of 1500 °C.[1] Decomposition is therefore expected to occur at very high temperatures. While specific studies detailing the complete thermal decomposition of pure Cd₃(PO₄)₂ are scarce, the decomposition of related and analogous metal phosphates provides a strong basis for predicting its behavior.

Predicted Thermal Decomposition Pathway of Tricadmium Diphosphate

At sufficiently high temperatures, tricadmium diphosphate is expected to decompose into its constituent metal oxide and phosphorus pentoxide. The most probable decomposition reaction is as follows:

Cd₃(PO₄)₂(s) → 3CdO(s) + P₂O₅(g)

This decomposition is predicted to be a high-temperature, endothermic process. The phosphorus pentoxide (P₂O₅) is expected to be volatile at the decomposition temperature.

For related compounds, such as ammonium (B1175870) this compound (NH₄CdPO₄), the decomposition is a multi-step process. It begins with the loss of ammonia (B1221849) (deammoniation) and any water of hydration at lower temperatures, followed by the condensation of the resulting hydrogen phosphate groups to form pyrophosphates (e.g., Cd₂P₂O₇) at intermediate temperatures.[2] At much higher temperatures, these pyrophosphates would further decompose.

Decomposition of this compound Precursors

The thermal decomposition of hydrated this compound precursors follows a more complex pathway. For instance, the hydrate (B1144303) Cd₅H₂(PO₄)₄·4H₂O, upon heating, yields a mixture of this compound and cadmium pyrophosphate (Cd₂P₂O₇).[1]

Quantitative Thermal Data

| Compound | Formula | Melting Point (°C) | Decomposition Temperature (°C) | Notes |

| Tricadmium Diphosphate | Cd₃(PO₄)₂ | 1500 | > 1500 (Predicted) | Highly stable solid. |

| This compound Hydroxide | Cd₅(PO₄)₃(OH) | Not reported | > 500 | A weight loss of ~27% above 500°C is attributed to the loss of adsorbed water and decomposition of surface oleate (B1233923) groups.[3] |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges and corresponding mass losses during the thermal decomposition of this compound.

-

Instrumentation: A thermogravimetric analyzer capable of reaching at least 1600 °C, equipped with a high-resolution balance and a controlled atmosphere system.

-

Methodology:

-

A small, accurately weighed sample of this compound (5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

-

Differential Thermal Analysis (DTA)

-

Objective: To identify the temperatures of thermal events such as phase transitions, melting, and decomposition by measuring the temperature difference between the sample and an inert reference.

-

Instrumentation: A DTA apparatus, often coupled with a TGA instrument (TGA/DTA).

-

Methodology:

-

A small amount of the this compound sample and an inert reference material (e.g., alumina, Al₂O₃) are placed in separate crucibles.

-

Both crucibles are subjected to the same controlled temperature program as in the TGA experiment.

-

The temperature difference (ΔT) between the sample and the reference is continuously measured.

-

The DTA curve (ΔT vs. temperature) will show peaks corresponding to thermal events. Endothermic events (e.g., melting, decomposition) result in negative peaks, while exothermic events (e.g., crystallization) produce positive peaks.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues at different stages of thermal decomposition.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

Samples of this compound are heated in a furnace to specific temperatures corresponding to the beginning and end of each decomposition step identified by TGA/DTA.

-

The samples are then rapidly cooled to room temperature to preserve the high-temperature phases.

-

The resulting solid residues are ground into a fine powder.

-

The powder is mounted on a sample holder and irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of 2θ.

-

The resulting XRD pattern is compared with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds present in the residue.

-

Visualizations

Predicted Decomposition Pathway of Tricadmium Diphosphate

Caption: Predicted single-step decomposition of tricadmium diphosphate at high temperatures.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of pure tricadmium diphosphate is limited, a scientifically sound prediction based on the behavior of analogous compounds and fundamental chemical principles can be made. Tricadmium diphosphate is a highly stable compound, and its decomposition is expected to occur at temperatures exceeding its melting point of 1500 °C, yielding cadmium oxide and volatile phosphorus pentoxide. For a definitive understanding, further high-temperature experimental studies employing the TGA, DTA, and XRD protocols outlined in this guide are necessary. Such research would provide valuable quantitative data and confirm the predicted decomposition pathway, contributing to a more complete understanding of the thermal properties of cadmium phosphates.

References

Luminescent Properties of Cadmium Phosphate Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and luminescent properties of cadmium-based phosphate (B84403) compounds. These materials have garnered significant interest for their diverse applications, which range from pigments and biomaterials to advanced luminescent materials for lighting, bioimaging, and anti-counterfeiting technologies.[1][2] This document details the core principles of their luminescence, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms and workflows.

Fundamentals of Luminescence in Cadmium Phosphate Materials

Luminescence is the emission of light from a material not resulting from heat. In the context of this compound materials, the primary mechanism of interest is photoluminescence , a process where a molecule absorbs photons (excitation), raising electrons to higher energy states. These electrons then release the absorbed energy as light (emission) upon returning to their ground state.[3]

The specific luminescent properties, such as the color of the emitted light (emission wavelength), efficiency (quantum yield), and duration of the emission (decay time), are intrinsically linked to the material's composition, crystal structure, and the presence of defects or dopants.[1][2] this compound serves as an excellent host lattice that can be "activated" by incorporating specific ions (dopants), which act as luminescence centers.

Key Luminescent Concepts:

-

Host Lattice: The bulk this compound material provides a stable crystal structure that accommodates activator ions. The host can influence the energy levels of the dopant and facilitate energy transfer.[3]

-

Activators (Dopants): These are impurity ions, typically rare-earth (e.g., Eu³⁺, Tb³⁺) or transition metal (e.g., Mn²⁺) ions, intentionally introduced into the host lattice.[2] These activators are responsible for the characteristic light emission.

-

Energy Transfer: In many systems, the host lattice absorbs the initial excitation energy and then transfers it to the activator ion, which then emits light. This is a crucial mechanism for efficient luminescence.

-

Persistent Luminescence: Some materials exhibit persistent luminescence (afterglow), where they continue to emit light long after the excitation source is removed. This phenomenon is caused by charge carriers getting trapped in defects within the host lattice and then slowly being released to recombine at the activator sites.[3] Oxygen and cadmium vacancies are considered potential sources for these charge-trapping defects.[3]

Quantitative Data on Luminescent Properties

The following tables summarize key quantitative data for various this compound-based luminescent materials, compiled from spectroscopic analyses.

Table 1: Optical Properties of Undoped and Doped this compound Compounds

| Compound/Material | Dopant | Excitation Peak (nm) | Emission Peak (nm) | Optical Band Gap (eV) | Synthesis Method | Reference |

| β-Cd₃(PO₄)₂ | None | - | - | 3.85 | Solid-state reaction | [1] |

| Cadmium Borate Phosphors | Dopants | - | Orange-Red | - | Solid-state reaction | [4] |

| NH₄CdPO₄:Eu³⁺ (Hypothetical) | Eu³⁺ | ~395 | ~615 (Red) | - | - | [2] |

| La:CdS Thin Films | La | 370 | 658 | - | Thermal coating | [5] |

| Sm:CdS Thin Films | Sm | 370 | 658 | - | Thermal coating | [5] |

Table 2: Luminescent Properties of Cadmium Sulfide/Selenide Quantum Dots in Phosphate Glasses

| Material | QD Size (nm) | Excitation Wavelength (nm) | Emission Peak (nm) | Quantum Yield (QY) | Luminescence Lifetime | Reference |

| CdS QDs in Fluorophosphate Glass | 2.8 | 410 | ~859 | 16.3% | 0.32 ms | [6] |

| CdS QDs in Fluorophosphate Glass | 3.0 | 410 | >859 | 19.5% | - | [6] |

| CdS QDs in Fluorophosphate Glass | 3.8 | 410 | >859 | 33.7% | 0.46 ms | [6] |

| CdS QDs in Fluorophosphate Glass | 2.3 - 3.5 | - | - | 60-65% | - | [7] |

| CdSe QDs in Fluorophosphate Glass | 2.0 - 4.0 | - | 630 - 730 | Up to 50-65% | - | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of luminescent this compound materials.

Synthesis of this compound Compounds

Solid-State Reaction for β-Cd₃(PO₄)₂ and Doped Phosphors:

This method is commonly used for producing polycrystalline powders.

-

Precursor Selection: Start with high-purity precursors. For β-Cd₃(PO₄)₂, cadmium chloride (CdCl₂) and diammonium phosphate ((NH₄)₂HPO₄) can be used.[1] For doped materials, a small molar percentage of a dopant precursor (e.g., Eu₂O₃, MnCO₃) is added.

-

Mixing: The precursors are weighed in stoichiometric ratios and thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Calcination: The mixture is transferred to an alumina (B75360) crucible and heated in a furnace. The heating process often involves multiple steps at specific temperatures to facilitate the reaction and crystallization. For example, heating to 800 °C is a reported condition.[8]

-

Cooling: The product is allowed to cool down slowly to room temperature.[1]

-

Washing and Drying: The final product may be washed with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, followed by drying in an oven.

Spectroscopic Characterization

Photoluminescence Spectroscopy:

This is a fundamental technique for investigating the electronic structure and luminescent properties of materials.[1]

-

Sample Preparation: A small amount of the synthesized phosphor powder is placed in a solid sample holder of a spectrofluorometer.

-

Excitation Spectrum: The emission wavelength is fixed at the peak of the material's emission band (e.g., 615 nm for a Eu³⁺-doped phosphor). The excitation monochromator is then scanned over a range of wavelengths (e.g., 200 nm to 500 nm) to determine which wavelengths of light most efficiently cause the sample to luminesce.[1][2]

-

Emission Spectrum: The sample is excited at the peak wavelength determined from the excitation spectrum (e.g., 395 nm). The emission monochromator is then scanned over a range of wavelengths (e.g., 500 nm to 750 nm) to record the emission profile of the material.[2]

Quantum Yield (QY) Measurement:

The QY is a measure of the efficiency of the photoluminescence process.

-

Instrumentation: An integrating sphere coupled with a spectrofluorometer is used.

-

Measurement:

-

The emission spectrum and the excitation light profile of the sample are measured with the sample placed inside the sphere.

-

The excitation light profile of the empty sphere is measured as a reference.

-

-

Calculation: The quantum yield is calculated as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[2]

Luminescence Decay Time Measurement:

This measurement provides information about the dynamics of the excited states.

-

Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., a pulsed laser or a xenon flash lamp).

-

Procedure: The sample is excited with a short pulse of light at its peak excitation wavelength.

-

Data Acquisition: The decay of the luminescence intensity over time is recorded using a detector like a photomultiplier tube. The decay curve is then analyzed to determine the lifetime of the excited state.[2]

Visualizations: Mechanisms and Workflows

Photoluminescence Mechanism in Doped this compound

Caption: Energy transfer and emission in a doped phosphor.

Persistent Luminescence Mechanism

Caption: Mechanism of persistent luminescence via traps.

Experimental Workflow for Luminescent Material Analysis

Caption: Workflow for synthesis and characterization.

Conclusion

The spectroscopic and luminescent properties of cadmium-based phosphate compounds are essential for understanding their fundamental characteristics and developing their use in various scientific and technological fields.[1] By carefully selecting the host material, dopant ions, and synthesis conditions, it is possible to tailor their luminescent properties, such as emission color and efficiency, for specific applications.[2] The methodologies and data presented in this guide serve as a practical reference for researchers and professionals engaged in the study and application of these important luminescent materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Persistent luminescent nanophosphors for applications in cancer theranostics, biomedical, imaging and security - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LUMINESCENCE PROPERTIES OF MAGNESIUM/ CADMIUM/ ZINC BORATE PHOSPHORS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]

- 5. Morphological, Photoluminescence, and Electrical Measurements of Rare-Earth Metal-Doped Cadmium Sulfide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scitepress.org [scitepress.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Properties of Cadmium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various forms of cadmium phosphate (B84403). A thorough understanding of these properties is crucial for applications ranging from the development of novel biomaterials and drug delivery systems to ensuring the safe and stable formulation of cadmium-containing compounds. This document outlines key thermodynamic data, details the experimental methodologies for their determination, and visualizes relevant workflows and biological pathways.

Thermodynamic Data of Cadmium Phosphate Compounds

The thermodynamic stability and solubility of this compound compounds are critical parameters for their application in various scientific fields. The following tables summarize the available quantitative data for different forms of this compound.

Table 1: Standard Enthalpy of Formation and Gibbs Free Energy of Formation

| Compound Name | Chemical Formula | State | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Tricadmium (B15196845) Phosphate | Cd3(PO4)2 | solid | -2626[1] | Not available |

| Cadmium Hydroxylapatite | Cd5(PO4)3(OH) | solid | Not available | -3970.47[2][3] |

| Cadmium Chlorapatite | Cd10(PO4)6Cl2 | solid | -8463[1] | Not available |

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar pressure.[1]

Table 2: Solubility and Solubility Product Constants (Ksp)

| Compound Name | Chemical Formula | Temperature (°C) | Solubility Product (Ksp) | pKsp |

| This compound | Cd3(PO4)2 | 25 | 2.53 x 10-33 | 32.6 |

| Cadmium Hydroxylapatite | Cd5(PO4)3(OH) | 25 | 10-64.62 | 64.62[2] |

| 35 | 10-65.58 | 65.58[2] | ||

| 45 | 10-66.57 | 66.57[2] | ||

| Hydrated this compound | Cd5H2(PO4)4·4H2O | 37 | 10-30.9 | 30.9[4] |

| Cadmium Chlorapatite | Cd5(PO4)3Cl | 25 | 10-65.58 | 65.58 |

Table 3: Other Physical and Thermal Properties

| Compound Name | Chemical Formula | Property | Value |

| Trithis compound | Cd3(PO4)2 | Molar Mass ( g/mol ) | 527.18 |

| Melting Point (°C) | 1500 | ||

| Density (g/cm³) | 5.17 | ||

| Cadmium Pyrophosphate | Cd2P2O7 | Boiling Point (°C) | 158 at 760 mmHg |

| Elemental Cadmium | Cd | Specific Heat Capacity (J/g·K) | 0.23 |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise experimental procedures. The following sections detail the methodologies for key experiments.

Synthesis of this compound Compounds

2.1.1 Hydrothermal Synthesis of this compound Hydroxide (B78521) Nanowires

This method is employed for the synthesis of crystalline this compound hydroxide (Cd5(PO4)3(OH)) nanowires.[5]

-

Materials: Cadmium chloride (CdCl2·2.5H2O), sodium oleate (B1233923) (C17H33COONa), sodium dihydrogen phosphate (NaH2PO4·2H2O), deionized water.

-

Procedure:

-

Prepare three separate aqueous solutions:

-

Solution A: Dissolve sodium oleate in deionized water.

-

Solution B: Dissolve cadmium chloride in deionized water.

-

Solution C: Dissolve sodium dihydrogen phosphate in deionized water.

-

-

Under magnetic stirring, add Solution B and then Solution C to Solution A at timed intervals.

-

Continue stirring to ensure a homogeneous reaction mixture.

-

Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 180 °C for 24 hours.

-

After cooling to room temperature, collect the precipitate by centrifugation.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven.

-

2.1.2 Solid-State Synthesis of Trithis compound

This method is suitable for preparing anhydrous trithis compound (Cd3(PO4)2).

-

Materials: Cadmium chloride (CdCl2), diammonium hydrogen phosphate ((NH4)2HPO4).

-

Procedure:

-

Thoroughly mix stoichiometric amounts of cadmium chloride and diammonium hydrogen phosphate powders in a mortar and pestle.

-

Place the mixture in a ceramic crucible.

-

Heat the crucible in a furnace at 800 °C for several hours to allow for the solid-state reaction to occur.

-

The reaction proceeds as follows: 3CdCl2 + 2(NH4)2HPO4 → Cd3(PO4)2 + 4NH4Cl + 2HCl.

-

Cool the furnace to room temperature and collect the resulting trithis compound powder.

-

Determination of Enthalpy of Formation by Isoperibol Calorimetry

Isoperibol calorimetry is a technique used to measure the heat of solution, from which the standard enthalpy of formation can be calculated using a thermochemical cycle.[6]

-

Instrumentation: An isoperibol calorimeter equipped with a thermistor, a stirrer, and a calibration heater.

-

Procedure:

-

Calibrate the calorimeter by measuring the heat capacity of the system using a known amount of electrical energy or a standard reaction.

-

Place a precise volume of a suitable solvent (e.g., 9 wt% nitric acid) into the calorimeter vessel and allow it to reach thermal equilibrium.

-

Accurately weigh a sample of the synthesized this compound compound.

-

Introduce the sample into the solvent in the calorimeter and record the temperature change over time until a stable final temperature is reached.

-

The heat of solution (qsoln) is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

-

The molar enthalpy of solution (ΔHsoln) is then determined.

-

By designing a thermochemical cycle that involves the dissolution of the this compound and its constituent elements (or their stable compounds with known enthalpies of formation) in the same solvent, the standard enthalpy of formation (ΔHf°) of the this compound can be calculated using Hess's Law.

-

Determination of Solubility Product (Ksp)

The solubility product is a measure of the extent to which a sparingly soluble salt dissolves in an aqueous solution.[4]

-

Materials: Synthesized this compound compound, deionized water, appropriate analytical reagents for determining cadmium and phosphate concentrations (e.g., by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry for cadmium, and a colorimetric method for phosphate).

-

Procedure:

-

Add an excess of the this compound compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period to ensure that equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Measure the concentration of cadmium ions ([Cd2+]) and phosphate ions ([PO43-]) in the filtrate using appropriate analytical techniques.

-

Write the balanced dissolution equilibrium equation for the specific this compound compound.

-

Use the measured equilibrium concentrations of the ions to calculate the solubility product constant (Ksp) based on the stoichiometry of the dissolution reaction. For example, for Cd3(PO4)2, the Ksp expression is Ksp = [Cd2+]3[PO43-]2.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound nanoparticles for potential drug delivery applications.

Cadmium-Induced Cellular Toxicity Pathway

While this compound itself may be explored for biomedical applications, it is essential to consider the potential toxicity of cadmium ions. The following diagram illustrates a simplified pathway of cadmium-induced cellular toxicity.

This guide serves as a foundational resource for professionals working with this compound compounds. The provided data and methodologies are intended to support further research and development in areas such as materials science and drug delivery, while also highlighting the importance of considering the potential biological impact of these materials.

References

A Technical Guide to the Natural Occurrence of Cadmium Phosphate Minerals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural occurrence of discrete cadmium phosphate (B84403) minerals is not officially recognized within the established mineralogical nomenclature of the International Mineralogical Association (IMA). Instead, cadmium's presence in the phosphate mineral realm is primarily as a trace substitute for calcium within the crystal lattice of apatite-group minerals. These cadmium-bearing apatites are most significantly found in marine sedimentary phosphate rock deposits, which are the principal source of phosphorus for agricultural fertilizers. The concentration of cadmium in these phosphorites is highly variable, dictated by the geochemical conditions of the depositional environment. This guide provides an in-depth overview of the geological occurrence of cadmium in phosphate-bearing rocks, details the advanced analytical techniques used for its characterization, and presents a summary of its concentration in various global deposits.

Introduction: The Absence of True Cadmium Phosphate Minerals

A thorough review of the official list of mineral species approved by the International Mineralogical Association (IMA) reveals a notable absence of any recognized this compound minerals. While synthetic this compound compounds can be readily created in laboratory settings, geological conditions do not appear to favor the formation and stability of discrete this compound mineral phases in nature.

The primary mode of cadmium's natural occurrence in a phosphate context is through diadochy, the process of ionic substitution, within the crystal structure of other minerals. Due to its similar ionic radius and charge (Cd²⁺ ≈ 0.95 Å) to calcium (Ca²⁺ ≈ 1.00 Å), cadmium readily substitutes for calcium in the apatite mineral group, whose generalized formula is Ca₅(PO₄)₃(F,Cl,OH). The most common form in phosphate rocks is carbonate-fluorapatite.

Geological Occurrence and Geochemistry

Cadmium is primarily associated with sedimentary marine phosphorite deposits. Its incorporation into the apatite structure is a result of complex biogeochemical processes occurring in specific marine environments.

Geochemical Pathway of Cadmium into Marine Phosphorites

The enrichment of cadmium in marine phosphorites is intricately linked to oceanic upwelling, primary biological productivity, and the subsequent degradation of organic matter on the seafloor. The following diagram illustrates the key processes in the geochemical pathway for cadmium incorporation into marine apatite.

Carrier Phases of Cadmium

While apatite is the principal host for cadmium in phosphate rocks, other mineral and organic phases can also serve as carriers, particularly in sedimentary environments.[1][2]

-

Apatite: The primary carrier, with Cd substituting for Ca.

-

Pyrite (FeS₂): Under reducing conditions, cadmium can be incorporated into the structure of pyrite.

-

Organic Matter: Cadmium can be adsorbed onto organic matter which is then incorporated into the sediment.[2]

Quantitative Data on Cadmium in Phosphate Rocks

The concentration of cadmium in phosphate rocks is highly variable, depending on the deposit's origin (sedimentary vs. igneous) and its specific geographic location. Sedimentary deposits, particularly those from the Tethyan phosphogenic province (North Africa and the Middle East), tend to have higher cadmium concentrations compared to igneous deposits.

| Deposit Location/Type | Cadmium (Cd) Concentration (mg/kg or ppm) | Reference |

| World Average (Phosphate Rock) | ~18 | [1] |

| China (Phosphate Ores) | 0.1 - 4.4 | [1] |

| Qingping Deposit, China | 1.75 - 5.17 | [1] |

| Mesozoic Phosphorites, East European Platform | 2 - 5 | [3] |

| Sedimentary Rocks (General) | 0.01 - 2.6 | |

| Igneous Rocks (General) | 0.07 - 0.25 |

Experimental Protocols for Characterization

The determination of trace concentrations of cadmium within a phosphate mineral matrix requires sophisticated analytical techniques capable of high spatial resolution and low detection limits. The two primary methods employed are Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and Electron Probe Microanalysis (EPMA).

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element analysis. A high-energy laser is used to ablate a microscopic volume of the sample, and the resulting aerosol is transported into an ICP-MS for elemental and isotopic analysis.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Apatite grains are mounted in an epoxy resin puck and polished to a 1-micron finish to ensure a flat, smooth surface for laser ablation.

-

Instrumentation: A common setup involves a 193 nm ArF excimer laser coupled to a quadrupole or high-resolution ICP-MS.[4]

-

Operating Conditions:

-

Isotopes Monitored: For cadmium, isotopes such as ¹¹¹Cd and ¹¹⁴Cd are typically monitored. It is crucial to monitor for potential isobaric interferences from oxides of zirconium (e.g., ⁹⁴Zr¹⁶O¹H⁺ on ¹¹¹Cd) and molybdenum (e.g., ⁹⁸Mo¹⁶O⁺ on ¹¹⁴Cd), although these are generally low in apatite.[5]

-

Calibration and Quantification:

-

External Standard: A matrix-matched standard is ideal, but often a well-characterized glass standard reference material like NIST SRM 610 or 612 is used.[3]

-

Internal Standard: The concentration of a major element in apatite, typically Calcium (using ⁴³Ca or ⁴⁴Ca), is used to correct for variations in ablation yield and instrument drift. The calcium concentration is often pre-determined by EPMA.

-

-

Data Processing: Time-resolved analysis software is used to select stable signal intervals for both the background and the ablated sample. The software calculates the ratio of the analyte (e.g., ¹¹¹Cd) counts to the internal standard (e.g., ⁴³Ca) counts, which is then calibrated against the standard reference material to yield a quantitative concentration.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a small volume of a sample. The wavelengths and intensities of these X-rays are used to determine the elemental composition. While less sensitive than LA-ICP-MS for many trace elements, modern EPMAs with large-area crystals can achieve detection limits in the tens of ppm range for cadmium under optimized conditions.

Detailed Methodology:

-

Sample Preparation: Samples must be meticulously polished to a mirror finish (typically 0.25-micron diamond paste) and coated with a thin layer of conductive carbon to prevent charging under the electron beam. The surface must be perfectly flat and perpendicular to the electron beam.

-

Instrumentation: A field emission or tungsten filament electron probe microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).

-

Analytical Conditions for Trace Cd in Apatite:

-

Accelerating Voltage: 15-25 kV. Higher voltages increase X-ray production for heavier elements like cadmium but also increase the interaction volume, potentially reducing spatial resolution.[6][7]

-

Beam Current: High beam currents (e.g., 100-900 nA) are necessary to generate sufficient X-ray counts for trace element detection. However, high currents can cause damage to phosphate minerals, so a slightly defocused beam (e.g., 3-5 µm diameter) is often used.[6][7]

-

Counting Times: Long peak and background counting times (e.g., several hundred seconds) are required to improve counting statistics and lower the detection limit.

-

-

X-ray Line and Spectrometer Crystal:

-

Cadmium X-ray Line: The Cd Lα line is typically used for analysis.

-

Analyzing Crystal: A large-area Lithium Fluoride (LIF) or Pentaerythritol (PET) crystal is chosen for its high diffraction efficiency for the Cd Lα wavelength.

-

-

Calibration and Background Correction:

-

Standard: A pure cadmium metal or a well-characterized synthetic compound (e.g., CdS, CdTe) is used as a primary standard.

-

Background Measurement: Accurate background correction is critical for trace analysis. This involves measuring the background intensity at positions on either side of the characteristic X-ray peak (off-peak measurement) to model and subtract the continuum radiation.

-

-

Matrix Correction: Raw X-ray intensities are converted to concentrations using a matrix correction procedure (e.g., ZAF or Phi-Rho-Z) that accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the standard and the unknown sample.

Conclusion

While discrete this compound minerals are not known to occur naturally, cadmium is a geochemically significant trace element in phosphate rocks, primarily substituting for calcium in the apatite mineral structure. Its presence is a direct consequence of marine biogeochemical cycles. The quantification of cadmium in these natural materials is crucial for environmental monitoring and for managing the quality of phosphate-derived products. Advanced micro-analytical techniques such as LA-ICP-MS and EPMA provide the necessary sensitivity and spatial resolution to accurately determine cadmium concentrations in apatite, requiring carefully optimized experimental protocols to achieve reliable results. This guide provides a foundational understanding of the natural occurrence of cadmium in phosphate minerals and the detailed methodologies for its scientific investigation.

References

- 1. ctcms.nist.gov [ctcms.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of trace element composition and u-pb dating of apatite by inductively coupled plasma mass spectrometry and laser ablation on NexION 300S with NWR 213 accessory - Chervyakovskaya - Journal of Analytical Chemistry [rjraap.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of cadmium in geological samples by aerosol dilution ICP-MS after inverse aqua regia extraction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Properties of Cadmium Phosphate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium phosphate (B84403) hydroxides are a class of inorganic compounds with diverse crystalline structures and properties that have garnered interest in materials science and have potential, albeit complex, implications in biomedical fields. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological interactions of various cadmium phosphate hydroxide (B78521) compounds, including cadmium hydroxyapatite (B223615) (Cd₅(PO₄)₃(OH)), dicadmium orthophosphate hydroxide (Cd₂(PO₄)OH), and pentacadmium bis(orthophosphate) tetrakis(hydroxide) (Cd₅(PO₄)₂(OH)₄).

This document details various synthesis methodologies, including hydrothermal, precipitation, and sol-gel techniques, with specific experimental protocols. It also presents a summary of the physicochemical properties of these materials, with quantitative data organized for clarity. Furthermore, in recognition of the importance of understanding the biological context for drug development professionals, this guide includes a discussion of the cellular signaling pathways affected by cadmium and the general mechanisms of nanoparticle uptake.

Synthesis of this compound Hydroxide

The synthesis of this compound hydroxide can be achieved through several methods, each yielding materials with different morphologies and properties. The most commonly reported method is hydrothermal synthesis, with precipitation and sol-gel methods also being viable routes.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline inorganic materials from aqueous solutions under high temperature and pressure.

This protocol describes the synthesis of ultralong this compound hydroxide (cadmium hydroxyapatite, CPH) nanowires using a cadmium oleate (B1233923) precursor.[1][2]

Materials:

-

Cadmium chloride dihydrate (CdCl₂·2.5H₂O)

-

Sodium oleate (C₁₇H₃₃COONa)

-

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Deionized water

Procedure:

-

Solution Preparation:

-

Prepare Solution A by dissolving 2.436 g of sodium oleate in 25 mL of deionized water with magnetic stirring.

-

Prepare Solution B by dissolving 0.475 g of CdCl₂·2.5H₂O in 25 mL of deionized water with magnetic stirring.

-

Prepare Solution C by dissolving 0.281 g of NaH₂PO₄·2H₂O in 25 mL of deionized water with magnetic stirring.[1]

-

-

Mixing:

-

Successively add Solution B and then Solution C to Solution A under continuous magnetic stirring. Allow a 20-minute interval between the additions of each solution.

-

Continue stirring the final reaction mixture for an additional 10 minutes.[1]

-

-

Hydrothermal Reaction:

-

Product Retrieval and Washing:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the product thoroughly with ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts.[1]

-

Dry the final product in an oven.

-

Experimental Workflow for Hydrothermal Synthesis of CPH Nanowires

Caption: Workflow for the hydrothermal synthesis of this compound hydroxide nanowires.

Precipitation Method

Precipitation is a straightforward method for synthesizing this compound hydroxide by reacting soluble precursors in an aqueous solution to form an insoluble product.

Materials:

-

Cadmium nitrate (B79036) [Cd(NO₃)₂] or Cadmium chloride (CdCl₂)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Solution: Prepare an aqueous solution of a soluble cadmium salt (e.g., 0.94 M cadmium chloride).

-

Precipitation: While stirring vigorously, add a solution of a base (e.g., 3.57 M sodium hydroxide) dropwise to the cadmium salt solution until a desired pH is reached (e.g., pH 10). A white precipitate will form.

-

Aging: The precipitate can be aged in the mother liquor, sometimes with heating, to improve crystallinity.

-

Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water and ethanol to remove residual ions.[3]

-

Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 70-100 °C).[3]

-

Calcination (Optional): The dried cadmium hydroxide can be calcined at a higher temperature (e.g., 450-550 °C) to convert it to cadmium oxide, if desired.[3]

Sol-Gel Synthesis

The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

A detailed sol-gel protocol for this compound hydroxide is not widely documented. However, the following protocol for cadmium oxide nanoparticles can serve as a starting point for developing a synthesis route.[4][5]

Materials:

-

Cadmium nitrate tetrahydrate [Cd(NO₃)₂·4H₂O] or Cadmium acetate (B1210297) [Cd(CH₃COO)₂]

-

Ammonium hydroxide (NH₄OH) or another gelation agent

-

Ethanol or other suitable solvent

-

Deionized water

Procedure:

-

Sol Preparation: Dissolve the cadmium precursor (e.g., 15.42 g of Cd(NO₃)₂·4H₂O) in a solvent mixture (e.g., 100 ml of distilled water).[4]

-

Gelation: Add a gelation agent (e.g., 5 ml of aqueous ammonia) to the sol under stirring to induce the formation of a colloidal gel suspension.[4]

-

Aging: Allow the gel to age for a period of time to strengthen the network.

-

Washing and Drying: Separate the gel from the liquid by filtration and wash it several times with distilled water. Dry the gel at a low temperature (e.g., 50 °C) for several hours.[4]

-

Calcination: Calcine the dried gel at an elevated temperature to remove organic residues and form the crystalline cadmium oxide.

Properties of this compound Hydroxide

The properties of this compound hydroxide are highly dependent on its specific stoichiometry and crystalline phase.

Physicochemical Properties

| Property | Cd₅(PO₄)₃(OH) (Apatite-type) | Cd₂(PO₄)OH (Triplite-type) | Cd₅(PO₄)₂(OH)₄ (Arsenoclasite-type) |

| Crystal System | Hexagonal[1] | Monoclinic | Orthorhombic |

| Space Group | P6₃/m[1] | I2/a | P2₁2₁2₁ |

| Lattice Parameters (Å) | a = 9.335, c = 6.664[1] | a = 13.03, b = 6.69, c = 9.87, β = 117.8° | a = 9.69, b = 17.06, c = 5.99 |

| Morphology | Ultralong nanowires (diameters <100 nm, lengths of several hundred micrometers)[1] | Block-shaped crystals | Block-shaped crystals |

| Thermal Stability | Stable up to >500 °C, with a total weight loss of ~27% due to loss of adsorbed water and oleate groups.[1] | - | - |

| Surface Area (BET) | - | - | - |

| Porosity | - | - | - |

Spectroscopic Properties

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of ultralong Cd₅(PO₄)₃(OH) nanowires shows characteristic absorption peaks of the phosphate groups and hydroxyl groups. Adsorbed oleate groups from the synthesis may also be present, indicated by peaks around 2929 and 2854 cm⁻¹.[1]

-

UV-Visible Spectroscopy: Pure Cd₅(PO₄)₃(OH) has been reported to absorb UV light with wavelengths shorter than approximately 350 nm.[1]

Biological Interactions and Potential Applications

Given the audience's interest in drug development, it is crucial to consider the biological interactions of cadmium-containing compounds. Cadmium is a known toxic heavy metal, and its use in biomedical applications would require careful consideration of its toxicological profile and the development of strategies to mitigate its adverse effects.

Cadmium-Induced Cellular Signaling Pathways

Cadmium ions (Cd²⁺) can enter cells, often through channels intended for essential divalent cations like calcium (Ca²⁺) and manganese (Mn²⁺), and disrupt various cellular processes.[7] The toxicity of cadmium is multifaceted and involves interference with key signaling pathways.

-

Oxidative Stress: Cadmium is a potent inducer of oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants like glutathione. This leads to damage of lipids, proteins, and DNA.

-

MAPK Pathway: Cadmium can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response, can be modulated by cadmium.

-

p53 Pathway: Cadmium can interfere with the p53 tumor suppressor pathway, affecting cell cycle control and apoptosis.

Simplified Diagram of Cadmium-Induced Cellular Signaling

Caption: Simplified overview of cadmium's entry into a cell and its impact on major signaling pathways.

Cellular Uptake of Nanoparticles

The interaction of this compound hydroxide nanoparticles with cells is a critical aspect of their potential biomedical applications and toxicity. The cellular uptake of nanoparticles is a complex process influenced by their physicochemical properties.

General Mechanisms of Nanoparticle Uptake:

-

Phagocytosis: Primarily carried out by specialized immune cells (e.g., macrophages) for larger particles.[8]

-

Endocytosis: The main route of entry for many nanoparticles into non-phagocytic cells. This can be further categorized into:

-

Clathrin-mediated endocytosis: A common pathway for the uptake of nutrients and signaling molecules.[8]

-

Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process involving the engulfment of large volumes of extracellular fluid.[8]

-

The size, shape, surface charge, and surface functionalization of nanoparticles all play a crucial role in determining the specific uptake pathway.[9]

Logical Flow of Nanoparticle-Cell Interaction and Uptake

Caption: Factors influencing the cellular uptake and intracellular fate of nanoparticles.

Potential Biomedical Applications

While the inherent toxicity of cadmium presents a significant hurdle, the unique properties of this compound hydroxide, particularly its apatite structure analogous to bone mineral, suggest potential areas of research, assuming the development of safe, biocompatible formulations.

-

Biomaterials for Bone Tissue Engineering: Hydroxyapatite is a key component of bone, and synthetic hydroxyapatites are used in bone grafts and coatings for orthopedic implants. Cadmium hydroxyapatite could be investigated for similar applications, although its biocompatibility and long-term stability would need to be thoroughly evaluated.

-

Drug Delivery: The porous nature of some nanoparticle formulations could potentially be exploited for drug delivery applications. The pH-dependent solubility of phosphate-based materials might allow for controlled release in specific microenvironments, such as acidic tumor tissues. However, the release of toxic cadmium ions would be a major concern.

-

Bioimaging: Some cadmium-containing nanoparticles (quantum dots) have fluorescent properties that are utilized in bioimaging. While this compound hydroxide is not typically fluorescent, it could potentially be doped with luminescent ions for imaging applications.

Conclusion

This compound hydroxides are a family of inorganic materials with well-defined crystal structures that can be synthesized through various methods, most notably hydrothermal synthesis, to produce diverse morphologies such as ultralong nanowires. Their properties are intrinsically linked to their stoichiometry and crystalline phase. While their analogy to hydroxyapatite suggests potential in biomedical fields, the significant toxicity of cadmium necessitates extensive research into their biocompatibility and the development of strategies to ensure their safety before any clinical applications can be considered. This guide provides a foundational understanding of the synthesis and properties of these materials to aid researchers in their exploration of this complex and challenging class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Ultralong Nanowires of this compound Hydroxide Synthesized Using a Cadmium Oleate Precursor Hydrothermal Method and Sulfidation Conversion to Ultralong CdS Nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. azonano.com [azonano.com]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Ionic Liquid-Assisted Synthesis of Cadmium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic liquid-assisted synthesis of cadmium phosphate (B84403), a method gaining traction for its ability to control the morphology and properties of the resulting nanomaterials. Ionic liquids (ILs), with their unique physicochemical properties, act as templates or capping agents, influencing nucleation and growth to produce cadmium phosphate nanoparticles with desired characteristics. This guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflow and the proposed mechanism.

Introduction

This compound materials are of significant interest in various fields, including bioimaging, drug delivery, and catalysis, owing to their biocompatibility and luminescent properties. Traditional synthesis methods often lack precise control over particle size and morphology. The use of ionic liquids as reaction media or additives offers a versatile platform to overcome these limitations. ILs are organic salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvent properties.[1] These features make them excellent candidates for the controlled synthesis of nanomaterials.[2][3] In the context of this compound synthesis, ILs can direct the formation of specific crystalline phases and morphologies, such as nanopowders, by acting as a template.[4]

Data Presentation: Synthesis Parameters and Material Characteristics

The following table summarizes the quantitative data from a representative study on the ionic liquid-assisted synthesis of nanopowder ammonium (B1175870) this compound (NPACP). This data highlights the specific conditions and resulting material properties.

| Parameter | Value | Reference |

| Reactants | ||

| Cadmium Source | Cadmium Chloride (CdCl₂) | [4] |

| Phosphate Source | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | [4] |

| Ionic Liquid | 1-butyl-3-methyl imidazolium (B1220033) tetraphenylborate (B1193919) ([BMIM][BPh₄]) | [4] |

| Reaction Conditions | ||

| CdCl₂ Concentration | 0.2 M (in water) | [4] |

| NH₄H₂PO₄ Concentration | 0.2 M (in water) | [4] |

| [BMIM][BPh₄] Concentration | 0.05 M (in ethanol) | [4] |

| Reactant Volume Ratio | 25 mL CdCl₂ : 25 mL NH₄H₂PO₄ : 10 mL [BMIM][BPh₄] | [4] |

| Temperature | Room Temperature | [4] |

| Stirring Time | 30 minutes | [4] |

| Aging Time | 2 hours | [4] |

| Product Characteristics | ||

| Chemical Formula | NH₄CdPO₄ | [4] |

| Morphology | Nanopowder | [4] |

| Average Particle Size | ~50 nm | [4] |

Experimental Protocols

This section provides a detailed methodology for the ionic liquid-assisted synthesis of nanopowder ammonium this compound (NPACP), adapted from a facile one-step synthesis method.[4]

Materials and Reagents

-

Cadmium chloride (CdCl₂)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

1-butyl-3-methyl imidazolium tetraphenylborate ([BMIM][BPh₄])

-

Ethanol

-

Distilled water

Preparation of Precursor Solutions

-

Prepare a 0.2 M aqueous solution of cadmium chloride (CdCl₂).

-

Prepare a 0.2 M aqueous solution of ammonium dihydrogen phosphate (NH₄H₂PO₄).

-

Prepare a 0.05 M solution of the ionic liquid, 1-butyl-3-methyl imidazolium tetraphenylborate ([BMIM][BPh₄]), in ethanol.

Synthesis of Nanopowder Ammonium this compound (NPACP)

-

In a beaker, mix 25 mL of the 0.2 M CdCl₂ solution with 25 mL of the 0.2 M NH₄H₂PO₄ solution.

-

Stir the mixture vigorously at room temperature.

-

Slowly add 10 mL of the 0.05 M [BMIM][BPh₄] solution to the mixture while continuing to stir. A white precipitate of ammonium this compound will form immediately.[4]

-

Continue stirring the mixture for 30 minutes to ensure the reaction is complete.[4]

-

Allow the precipitate to age in the mother liquor for 2 hours at room temperature.[4]

Isolation and Purification

-

Separate the white precipitate from the solution by centrifugation or filtration.[4]

-

Wash the collected precipitate repeatedly with distilled water to remove any unreacted precursors and the ionic liquid.[4]

-

Subsequently, wash the precipitate with ethanol.[4]

-

Dry the final product in an oven at 60°C for 12 hours.[4]

Visualizations: Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed role of the ionic liquid in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Cadmium Phosphate as a Phosphor Host Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium phosphate (B84403) compounds are versatile inorganic materials that have garnered significant interest as host lattices for phosphors. Their stable crystal structures, thermal and chemical resilience, and ability to accommodate a variety of dopant ions make them suitable for a wide range of applications, including solid-state lighting, displays, bio-imaging, and anti-counterfeiting technologies.[1][2][3] The phosphate lattice can be readily doped with activator ions, such as rare-earth elements (e.g., Eu³⁺, Tb³⁺) and transition metals (e.g., Mn²⁺), to produce materials that emit light across the visible spectrum upon excitation.[2] The specific luminescent properties, including emission color, quantum efficiency, and decay time, can be precisely tailored by the choice of the dopant and its concentration.[3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of cadmium phosphate-based phosphors. It is intended to serve as a comprehensive guide for researchers and scientists in the fields of materials science, chemistry, and drug development who are interested in exploring the potential of these luminescent materials.

I. Physicochemical Properties and Crystal Structure

This compound exists in several forms, with tricadmium (B15196845) phosphate, β-Cd₃(PO₄)₂, being a common and well-studied crystal structure for phosphor applications.[4][5] It crystallizes in a monoclinic system.[5] The structure consists of a three-dimensional framework of isolated PO₄ tetrahedra and two different types of cadmium polyhedra with coordination numbers of five and six.[6] This complex crystal structure provides multiple sites for dopant ions to substitute cadmium ions, influencing the resulting photoluminescent properties.

Another relevant form is this compound hydroxide (B78521) (Cd₅(PO₄)₃(OH)), which has a hexagonal structure.[7] The choice of the specific this compound compound as the host material can significantly impact the luminescent characteristics of the resulting phosphor.

II. Synthesis Methodologies

The properties of this compound phosphors are highly dependent on the synthesis method, which influences particle size, morphology, crystallinity, and dopant distribution. The three primary methods for synthesizing this compound-based phosphors are solid-state reaction, hydrothermal synthesis, and co-precipitation.

A. Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for preparing polycrystalline phosphors. It involves the high-temperature reaction of solid precursors to form the desired compound.

Experimental Protocol: Solid-State Synthesis of Eu³⁺-doped β-Cd₃(PO₄)₂

1. Precursor Preparation:

-

Weigh stoichiometric amounts of Cadmium Carbonate (CdCO₃), Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), and Europium (III) Oxide (Eu₂O₃) as the dopant source. The molar ratio of Cd:P should be 3:2. The doping concentration of Eu³⁺ can be varied (e.g., 1-10 mol% with respect to Cd).

2. Mixing:

-

Thoroughly grind the precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. The use of a pestle is crucial for effective mixing.

3. Calcination:

-

Transfer the ground powder to an alumina (B75360) crucible.

-

Place the crucible in a high-temperature furnace.

-

Heat the mixture in two steps:

-

First, at 400°C for 4 hours in air to decompose the precursors.

-

Second, increase the temperature to 800-1000°C and maintain for 4-6 hours in air for the formation of the β-Cd₃(PO₄)₂ phase.[2]

-

4. Cooling and Pulverization:

-

Allow the furnace to cool down to room temperature naturally.

-

Gently grind the resulting product into a fine powder.

B. Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to promote the crystallization of materials. This technique often yields well-defined crystals with controlled morphology.

Experimental Protocol: Hydrothermal Synthesis of this compound Hydroxide Nanowires [7][8][9][10]

1. Precursor Solution Preparation:

-

Prepare three separate aqueous solutions:

-

Solution A: Dissolve 2.436 g of sodium oleate (B1233923) (C₁₇H₃₃COONa) in 25 mL of deionized water with magnetic stirring.[9]

-

Solution B: Dissolve 0.475 g of cadmium chloride dihydrate (CdCl₂·2.5H₂O) in 25 mL of deionized water.[9]

-

Solution C: Dissolve 0.281 g of sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) in 25 mL of deionized water.[9]

-

-

For doped samples, a corresponding water-soluble salt of the dopant (e.g., EuCl₃, MnCl₂) can be added to Solution B.

2. Mixing:

-

Under continuous magnetic stirring, add Solution B and then Solution C to Solution A at 20-minute intervals.[9]

-

Continue stirring the final mixture for an additional 10 minutes.[9]

3. Hydrothermal Treatment:

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 180°C for 24 hours.[7][8][9][10]

4. Product Retrieval:

-

After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.

-

Wash the product with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80°C.

C. Co-precipitation Method

The co-precipitation method is a simple and cost-effective technique for synthesizing nanoparticles. It involves the simultaneous precipitation of the host material and the dopant ions from a solution.

Experimental Protocol: Co-precipitation Synthesis of Eu³⁺-doped Ammonium this compound [3]

1. Precursor Solution Preparation:

-

Prepare an aqueous solution of cadmium nitrate (B79036) (Cd(NO₃)₂) and europium nitrate (Eu(NO₃)₃) in the desired stoichiometric ratio.

-

Prepare a separate aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).

2. Precipitation:

-

Slowly add the diammonium hydrogen phosphate solution dropwise to the cadmium and europium nitrate solution under vigorous stirring.

-

A white precipitate will form immediately.

-

Continue stirring for 1-2 hours to ensure a complete reaction.

3. Washing and Drying:

-

Centrifuge the precipitate and discard the supernatant.

-

Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.[3]

-

Dry the washed precipitate in an oven at 80°C for 12 hours.[3]

4. Calcination:

-

Gently grind the dried powder.

-

Calcine the powder in an alumina crucible at 600°C for 2 hours in air to improve crystallinity and luminescent properties.[3]

III. Photoluminescent Properties and Characterization

The photoluminescent properties of this compound phosphors are primarily determined by the nature of the dopant ions and their interaction with the host lattice. Characterization of these properties is essential for understanding the material's performance and potential applications.

A. Quantitative Data Summary

The following tables summarize key photoluminescent properties for this compound and analogous phosphate-based phosphors doped with various ions. Direct quantitative data for this compound is limited in the literature; therefore, data from other phosphate hosts are included for comparative purposes.

Table 1: Luminescence Properties of Eu³⁺-doped Phosphate Phosphors

| Property | β-Cd₃(PO₄)₂:Eu³⁺ (Exemplary) | Ca₉Al(PO₄)₇:Eu³⁺ | MgZn₂(PO₄)₂:Eu³⁺ |

| Excitation Wavelength (nm) | ~395 | ~395 | 396 |

| Major Emission Peak (nm) | ~613 (⁵D₀ → ⁷F₂) | ~613 (⁵D₀ → ⁷F₂) | ~615 (⁵D₀ → ⁷F₂) |

| CIE Chromaticity Coordinates (x, y) | Red Region | (Not specified) | (0.616, 0.382)[11] |

| Luminescence Lifetime (ms) | 1-3 (estimated) | ~2.5 | ~2.2 |

| Quantum Yield (%) | Not readily available | Not readily available | Not readily available |

Table 2: Luminescence Properties of Other Dopants in Phosphate Hosts

| Dopant | Host | Excitation (nm) | Emission (nm) | Decay Time | CIE (x, y) |

| Mn²⁺ | Cd₇P₄Cl₆ | (Not specified) | (Not specified) | (Not specified) | (Not specified) |

| Ce³⁺ | LiYP₄O₁₂ | 295, 242, 231, 219, 189 | 312, 333 | 18.6 ns[12] | (Not specified) |

| Tb³⁺ | Fluorophosphate Glass | ~370 | 546 | 2.65 - 2.95 ms[5] | Green Region |

| Ce³⁺, Tb³⁺ | Ba₃P₄O₁₃ | ~320 | 400 (Ce³⁺), 543 (Tb³⁺) | (Complex) | Tunable Blue-Green |

B. Characterization Protocols

1. Photoluminescence (PL) Spectroscopy:

-

Purpose: To determine the excitation and emission spectra of the phosphor.

-

Protocol:

-

Place a small amount of the phosphor powder in a solid-state sample holder of a spectrofluorometer.

-

To obtain the emission spectrum, excite the sample at its optimal excitation wavelength (e.g., 395 nm for Eu³⁺) and scan the emission monochromator over the desired wavelength range (e.g., 500-750 nm).

-